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Compound of Interest

Compound Name: Cervagem

Cat. No.: B10828591 Get Quote

An in-depth technical guide on the discovery, development, and clinical application of

Cervagem (gemeprost).

Introduction
Cervagem, the trade name for the active ingredient gemeprost, is a synthetic analogue of

prostaglandin E1. It is a crucial pharmacological agent in obstetrics and gynecology, primarily

utilized for its potent effects on cervical ripening and uterine contraction. Developed in the latter

half of the 20th century, gemeprost has become an important tool for procedures such as the

dilatation and softening of the cervix prior to surgical procedures in pregnancy and for the

induction of medical abortion. This technical guide provides a comprehensive overview of the

discovery and development timeline of Cervagem, its mechanism of action, pharmacokinetic

profile, and a detailed summary of key clinical trial data.

Discovery and Development Timeline
The development of gemeprost was pioneered by the Japanese company Ono Pharmaceutical

Co., Ltd., which has a long history in prostaglandin research, having achieved the world's first

total chemical synthesis of prostaglandins on a commercial basis in 1968.

Early 1970s: Ono Pharmaceutical Co., Ltd. initiated research to develop a synthetic

prostaglandin analogue for obstetric and gynecological applications. This research led to the

synthesis of ONO-802, which would later be known as gemeprost.

1977-1978: The first clinical trials of ONO-802 were conducted. A significant series of trials

took place at 12 universities in Japan between December 1977 and July 1978, evaluating its

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b10828591?utm_src=pdf-interest
https://www.benchchem.com/product/b10828591?utm_src=pdf-body
https://www.benchchem.com/product/b10828591?utm_src=pdf-body
https://www.benchchem.com/product/b10828591?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


use in both first and second-trimester pregnancies.

1977: The first published clinical trial of ONO-802 was reported by Karim et al. at the

National University of Singapore, marking its emergence in the international scientific

community.

1984: Gemeprost received manufacturing and marketing approval in Japan under the brand

name Preglandin for second-trimester abortions.

Late 1980s - Present: Following its approval, numerous clinical studies have been conducted

worldwide to optimize dosing regimens, explore its use in combination with other drugs like

mifepristone, and further establish its safety and efficacy profile for various clinical

indications.

Mechanism of Action
Gemeprost exerts its effects by mimicking the actions of endogenous prostaglandin E1. Its

primary mechanism involves binding to specific prostaglandin receptors on the smooth muscle

cells of the uterus and cervix, initiating a cascade of intracellular events.

Upon binding, gemeprost stimulates an increase in intracellular calcium levels within the uterine

muscle cells, which in turn promotes uterine contractions. In the cervix, gemeprost facilitates

ripening by promoting the breakdown of collagen and increasing the production of

glycosaminoglycans. This leads to a softening, thinning, and dilation of the cervix. Additionally,

gemeprost can sensitize the myometrium to the effects of oxytocin, further enhancing uterine

contractility.
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Figure 1: Simplified signaling pathway of gemeprost in uterine and cervical cells.

Pharmacokinetics
The pharmacokinetic profile of gemeprost is characterized by its local administration and

subsequent metabolism.

Parameter Description

Absorption

Administered as a vaginal pessary, with a

bioavailability of 12-28%. Peak plasma

concentrations are typically reached within 2-3

hours.

Distribution Acts locally on the cervix and uterus.

Metabolism
Rapidly metabolized in the liver via esterification

to its main metabolite, de-esterified gemeprost.

Excretion

Approximately 50% of the absorbed dose is

excreted in the urine as metabolites within 24

hours.
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Clinical Development
The clinical development of gemeprost has focused on two primary indications: cervical

dilatation in the first trimester prior to surgical procedures and the induction of abortion in the

second trimester.

First-Trimester Cervical Dilatation
Gemeprost has been shown to be effective in softening and dilating the cervix in the first

trimester, which can reduce the need for mechanical dilatation and potentially decrease the risk

of cervical trauma.

Study N Dosage Regimen Key Outcomes

Double-blind study

(unnamed)
-

1 mg vaginal pessary

3 hours prior to

abortion

Average cervical size

of 10 mm (vs. 7 mm in

placebo, p < 0.001).

80% of patients

required no further

dilatation (vs. 19% in

placebo).

Stornes &

Rasmussen, 1991
108

1 mg gemeprost

pessary 4 hours

before abortion

Further dilatation was

significantly easier

after gemeprost

compared to Lamicel

tent.

Egarter et al., 1995 87
1 mg gemeprost

suppositories

For missed abortion,

PGE1 treatment was

effective in 76.7% of

patients.

Second-Trimester Pregnancy Termination
Gemeprost is widely used for the medical termination of pregnancy in the second trimester,

often in combination with mifepristone.
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Study N Dosage Regimen Key Outcomes

Open trial (unnamed) 100

1 mg every 3 hours

vs. 1 mg every 6

hours

Median abortion

interval: 15.9h (3-

hourly) vs. 16.9h (6-

hourly). Cumulative

abortion rates at 24h:

88% (3-hourly) vs.

82% (6-hourly).

Comparative study

(unnamed)
152

1 mg gemeprost every

3 hours vs. 40 mg

intra-amniotic PGF2

alpha

24-hour success rate:

81% with gemeprost

vs. 64% with PGF2

alpha (p < 0.02).

Mean abortion times

were similar (14.3h vs.

14.8h).

Armatage & Luckas,

1996
-

3-hourly vs. 6-hourly

regimen

Median abortion

interval: 16h (3-hourly)

vs. 15h (6-hourly).

Cumulative abortion

rates: 98% (3-hourly)

vs. 91.8% (6-hourly).

The 6-hour group

required a significantly

lower total dose.

Study with

Mifepristone

(unnamed)

197

600 mg mifepristone

followed by 1 mg

gemeprost every 6

hours

Median abortion time:

9.0h (primigravidae)

and 7.2h

(multigravidae). All but

seven women aborted

within 24 hours.

Randomized trial

(unnamed)

100 200 mg mifepristone

followed by 1 mg

gemeprost every 6

hours vs. misoprostol

Median prostaglandin-

abortion interval: 6.6h

(gemeprost) vs. 6.1h

(misoprostol) (not

significant).
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Cumulative abortion

rates at 24h: 96%

(gemeprost) vs. 94%

(misoprostol).

Experimental Protocols
The clinical development of gemeprost has been supported by numerous well-designed clinical

trials. The following is a representative protocol for a study evaluating different dosing regimens

of gemeprost for second-trimester pregnancy termination.

Study Title: A Randomized Trial of Two Regimens for the Administration of Vaginal

Prostaglandins (Gemeprost) for the Induction of Midtrimester Abortion

Objective: To compare the efficacy and side effects of a 3-hourly versus a 6-hourly regimen of

gemeprost for the induction of second-trimester abortion.

Study Design: A randomized controlled trial.

Patient Population: Women undergoing second-trimester termination of pregnancy.

Intervention:

Group 1 (3-hourly regimen): 1 mg gemeprost vaginal pessary inserted into the posterior

vaginal fornix every 3 hours.

Group 2 (6-hourly regimen): 1 mg gemeprost vaginal pessary inserted into the posterior

vaginal fornix every 6 hours.

Primary Outcome Measures:

Induction-abortion interval (time from the first pessary to the expulsion of the fetus).

Cumulative abortion rate at 24 and 48 hours.

Secondary Outcome Measures:

Total dose of gemeprost required.
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Incidence of side effects (e.g., nausea, vomiting, diarrhea, pain).

Need for analgesia.

Rate of incomplete abortion requiring surgical intervention.
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(Second Trimester Pregnancy Termination)

Eligibility Screening
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Randomization
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(1 mg Gemeprost every 3h)
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Data Analysis
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Figure 2: Generalized workflow for a randomized clinical trial of gemeprost.
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Conclusion
Cervagem (gemeprost) has a well-documented history of discovery and development,

originating from the pioneering prostaglandin research at Ono Pharmaceutical Co., Ltd. Its

mechanism of action, centered on prostaglandin receptor agonism, leads to potent effects on

uterine contractility and cervical ripening. Extensive clinical trials have established its efficacy

and safety for cervical dilatation in the first trimester and for the induction of medical abortion in

the second trimester, solidifying its role as a key therapeutic option in obstetrics and

gynecology. Ongoing research continues to refine its clinical application, particularly in

combination with other agents to optimize patient outcomes.

To cite this document: BenchChem. [Cervagem discovery and development timeline].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10828591#cervagem-discovery-and-development-
timeline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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